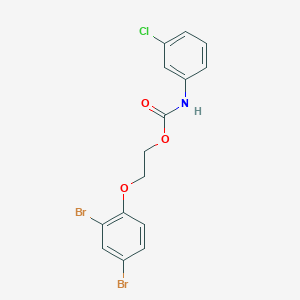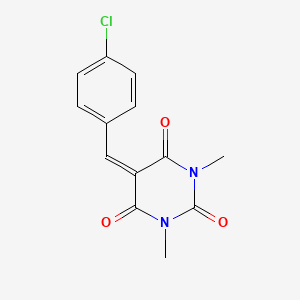
2-(2,4-dibromophenoxy)ethyl (3-chlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dibromophenoxy)ethyl (3-chlorophenyl)carbamate, also known as Diuron, is a herbicide that has been widely used in agriculture for weed control. It was first introduced in the 1950s and has since become a popular herbicide due to its effectiveness in controlling a broad spectrum of weeds.
作用機序
2-(2,4-dibromophenoxy)ethyl (3-chlorophenyl)carbamate works by inhibiting photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, which prevents the transfer of electrons during the light-dependent reactions of photosynthesis. This results in the disruption of the electron transport chain and the production of reactive oxygen species, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
2-(2,4-dibromophenoxy)ethyl (3-chlorophenyl)carbamate has been shown to have toxic effects on a variety of organisms, including plants, animals, and microorganisms. It has been linked to the disruption of the endocrine system in fish, as well as the inhibition of growth and reproduction in aquatic organisms. In humans, exposure to diuron has been associated with an increased risk of cancer and other health problems.
実験室実験の利点と制限
2-(2,4-dibromophenoxy)ethyl (3-chlorophenyl)carbamate is a useful tool for researchers studying the effects of herbicides on plants and other organisms. Its broad-spectrum activity makes it a valuable tool for investigating the mechanisms of herbicide resistance in weeds. However, its toxic effects on non-target organisms and potential impact on the environment must be considered when using diuron in lab experiments.
将来の方向性
1. Investigating the potential of diuron as a tool for weed management in organic farming systems.
2. Studying the impact of diuron on soil microbial communities and soil health.
3. Developing new herbicides that are more environmentally friendly and have fewer negative impacts on non-target organisms.
4. Investigating the potential of diuron as a tool for controlling invasive plant species.
5. Studying the impact of diuron on aquatic ecosystems and developing strategies to mitigate its effects on aquatic organisms.
合成法
2-(2,4-dibromophenoxy)ethyl (3-chlorophenyl)carbamate can be synthesized through a reaction between 2,4-dibromophenol and 3-chloroaniline. The reaction is catalyzed by a base, such as sodium hydroxide, and the resulting product is purified through a series of steps, including crystallization and recrystallization.
科学的研究の応用
2-(2,4-dibromophenoxy)ethyl (3-chlorophenyl)carbamate has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in scientific research to investigate its effects on various organisms, including plants, animals, and microorganisms.
特性
IUPAC Name |
2-(2,4-dibromophenoxy)ethyl N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2ClNO3/c16-10-4-5-14(13(17)8-10)21-6-7-22-15(20)19-12-3-1-2-11(18)9-12/h1-5,8-9H,6-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODFEWLGLZNLHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCCOC2=C(C=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(3,5-dichlorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5105071.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B5105087.png)
![(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5105090.png)
![4-methoxy-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide](/img/structure/B5105092.png)
![{4-(4-chlorobenzyl)-1-[3-(4-methoxyphenyl)propanoyl]-4-piperidinyl}methanol](/img/structure/B5105095.png)
![3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]-N-[3-(methylthio)propyl]propanamide](/img/structure/B5105109.png)
![2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)hydrazinecarboxamide](/img/structure/B5105113.png)
![1-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5105116.png)
![2,6-dimethoxy-4-{[4-(3-methylcyclohexyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5105120.png)
![4-{5-[(acetyloxy)methyl]-8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl}phenyl acetate](/img/structure/B5105133.png)
![5-{3-ethoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5105154.png)

![4-chloro-N-[2-(cyclohexylthio)ethyl]-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5105166.png)
![1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5105174.png)